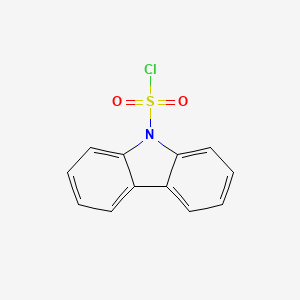
9H-Carbazole-9-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole-9-sulfonyl chloride is a chemical compound that belongs to the class of carbazole derivatives. Carbazole compounds are known for their stable planar conjugated structures and excellent photoelectric properties. The sulfonyl chloride group attached to the carbazole moiety enhances its reactivity, making it a valuable intermediate in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-sulfonyl chloride typically involves the sulfonation of 9H-carbazole followed by chlorination. One common method is the reaction of 9H-carbazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the nitrogen atom of the carbazole ring . The reaction is usually carried out under controlled temperature conditions to prevent over-sulfonation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions: 9H-Carbazole-9-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The carbazole moiety can undergo oxidation to form carbazole-9-ol or reduction to form dihydrocarbazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Carbazole-9-ol: Formed by oxidation.
Dihydrocarbazole Derivatives: Formed by reduction.
Aplicaciones Científicas De Investigación
9H-Carbazole-9-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9H-Carbazole-9-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can be easily replaced by various nucleophiles, leading to the formation of diverse derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups .
Comparación Con Compuestos Similares
9H-Carbazole: The parent compound, known for its excellent photoelectric properties and stability.
9H-Fluorene: Another biaryl compound with similar structural features but different electronic properties.
Dibenzothiophene: A sulfur-containing analog with distinct chemical reactivity.
Uniqueness: 9H-Carbazole-9-sulfonyl chloride stands out due to the presence of the sulfonyl chloride group, which significantly enhances its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of functionalized derivatives .
Propiedades
Número CAS |
58750-82-6 |
|---|---|
Fórmula molecular |
C12H8ClNO2S |
Peso molecular |
265.72 g/mol |
Nombre IUPAC |
carbazole-9-sulfonyl chloride |
InChI |
InChI=1S/C12H8ClNO2S/c13-17(15,16)14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H |
Clave InChI |
ZLQCLADNAUNDLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


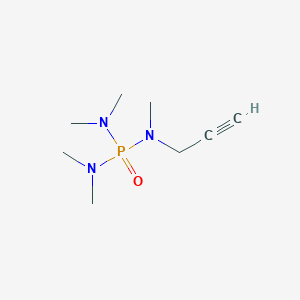

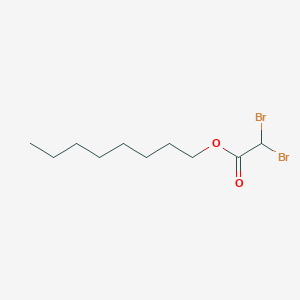
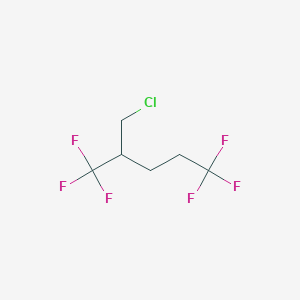


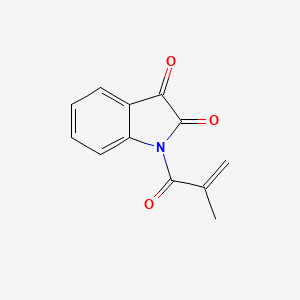
![2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607119.png)
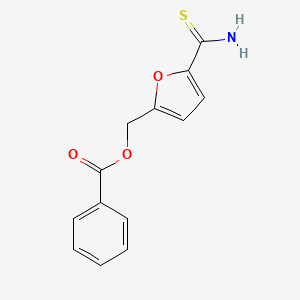




![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)
